REACTION_CXSMILES
|
CC1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C(F)(F)F.[CH3:21][C:22]1[CH:23]=[C:24]([CH:29]=[CH:30][C:31]=1[C:32]1[C:36]([CH3:37])=[CH:35][S:34][CH:33]=1)[C:25]([O:27]C)=[O:26]>>[CH3:21][C:22]1[CH:23]=[C:24]([CH:29]=[CH:30][C:31]=1[C:32]1[C:36]([CH3:37])=[CH:35][S:34][CH:33]=1)[C:25]([OH:27])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
|
Name
|
methyl 3-methyl-4-(4-methyl-3-thienyl)benzoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OC)C=CC1C1=CSC=C1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared following procedure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1C1=CSC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |